H-Orn(Z)-obzl hcl H-Orn(Z)-obzl hcl N-(alpha-L-aspartyl)-2-naphthylamine is an L-aspartic acid derivative that is the amide obtained by formal condensation of the alpha-carboxy group of L-aspartic acid with the amino group of 2-naphthylamine. It has a role as a chromogenic compound. It is an amino acid amide, a N-(2-naphthyl)carboxamide and a L-aspartic acid derivative. It is a conjugate acid of a N-(alpha-L-aspartyl)-2-naphthylamine(1-).
Brand Name: Vulcanchem
CAS No.: 63594-37-6
VCID: VC21542379
InChI: InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol

H-Orn(Z)-obzl hcl

CAS No.: 63594-37-6

Cat. No.: VC21542379

Molecular Formula: C14H14N2O3

Molecular Weight: 258.27 g/mol

* For research use only. Not for human or veterinary use.

H-Orn(Z)-obzl hcl - 63594-37-6

CAS No. 63594-37-6
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
IUPAC Name benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride
Standard InChI InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1
Standard InChI Key YRMVHTZHFWHHIU-LBPRGKRZSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N
SMILES C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N

Chemical Structure and Properties

Molecular Structure

H-Orn(Z)-obzl hydrochloride contains ornithine as its base amino acid with the following protection pattern:

  • Alpha-amino group: Free (as hydrochloride salt)

  • Delta-amino group: Protected with benzyloxycarbonyl (Z) group

  • Carboxyl group: Protected as benzyl ester (obzl)

Physical and Chemical Properties

The compound possesses distinct physical and chemical characteristics that determine its behavior in laboratory settings:

PropertyValue
CAS Number63594-37-6
Molecular FormulaC20H25ClN2O4
Molecular Weight392.9 g/mol
Physical AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone
Melting PointNot specified in available literature
Storage ConditionsRecommended storage in dark place under inert atmosphere at 2-8°C

The presence of the Z and obzl protecting groups significantly alters the compound's physical properties compared to unprotected ornithine, particularly increasing its solubility in organic solvents and decreasing its water solubility.

Synthesis Methods

General Synthetic Approach

The synthesis of H-Orn(Z)-obzl hydrochloride typically involves several key steps to install the specific protecting groups in the correct positions:

  • Protection of the delta-amino group with the benzyloxycarbonyl (Z) group

  • Protection of the carboxyl group as a benzyl ester

  • Conversion to the hydrochloride salt to stabilize the alpha-amino group

Applications in Peptide Chemistry

Role in Peptide Synthesis

H-Orn(Z)-obzl hydrochloride serves as a crucial building block in peptide synthesis, offering several advantages:

  • Selective reactivity through its free alpha-amino group

  • Prevention of side reactions at the delta-amino position

  • Compatibility with both solution-phase and solid-phase peptide synthesis methods

  • Ability to introduce ornithine residues with protected side chains into peptide sequences

The importance of this type of protected amino acid is evident in peptide chemistry literature, where similar protected ornithine derivatives are used to synthesize various peptides with specific structural and functional properties .

Advantages in Complex Peptide Synthesis

The specific protection pattern of H-Orn(Z)-obzl hydrochloride offers distinct advantages when synthesizing peptides with complex structures:

  • Prevents unwanted cross-linking through the delta-amino group

  • Allows for orthogonal deprotection strategies

  • Enables selective functionalization of specific positions

  • Facilitates the incorporation of ornithine residues with preserved side-chain functionality

These advantages make H-Orn(Z)-obzl hydrochloride particularly valuable when working with peptides containing multiple functional groups that require differential protection and deprotection strategies.

Biological Relevance

Relevance to Ornithine Biochemistry

Ornithine serves as a key intermediate in several important biochemical pathways:

  • The urea cycle, which is responsible for ammonia detoxification

  • Polyamine biosynthesis, essential for cell growth and proliferation

  • Proline and glutamate metabolism

Compounds derived from H-Orn(Z)-obzl hydrochloride can be used to study these pathways and potentially develop modulators of ornithine-dependent processes.

Comparison with Similar Compounds

Comparison with Other Protected Ornithine Derivatives

Several related compounds provide context for understanding H-Orn(Z)-obzl hydrochloride's properties and applications:

CompoundProtection PatternNotable FeaturesApplications
H-Orn(Z)-obzl HClZ-protected δ-amino, benzyl ester-protected carboxylDual protection strategyPeptide synthesis
H-Orn(Ac)-β-Ala-OBzlAcetyl-protected δ-amino, dipeptide with benzyl esterSweet taste propertiesSweetener research
H-Orn(Bz)-β-Ala-OBzlBenzoyl-protected δ-amino, dipeptide with benzyl esterSweet and bitter tasteSweetener research
H-Orn(2-Cl-Z)-OH2-Chloro-Z-protected δ-amino, free carboxylUsed in peptide synthesisReactant in peptide chemistry

These comparisons highlight the versatility of protected ornithine derivatives in different research contexts .

CompoundThreshold Value (mM)Taste Profile
H-Orn(Ac)-β-Ala-OH (δ-Ac-OBA)3.50Sweet
H-Orn(Ac)-β-Ala-OH, 0.4HCl1.26Sweet > Sour
H-Orn(Bz)-β-Ala-OH1.57Sweet > Bitter
H-Orn(Bz)-β-Ala-OMe0.40Bitter, Astringency

Research Findings and Future Directions

Current Research Applications

Based on the available literature, H-Orn(Z)-obzl hydrochloride and similar protected ornithine derivatives find applications in:

  • Peptide synthesis as building blocks for complex peptides

  • Development of taste-modifying compounds and sweeteners

  • Structure-activity relationship studies for ornithine-containing compounds

  • Medicinal chemistry research focused on peptide-based therapeutics

Synthetic Methodology Advancements

Recent advancements in peptide chemistry have likely improved the synthesis and utilization of compounds like H-Orn(Z)-obzl hydrochloride:

  • Development of more efficient coupling reagents

  • Improved orthogonal protection strategies

  • Advances in purification techniques

  • Application of flow chemistry and automation to amino acid derivatization

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